![molecular formula C22H35N5O3 B2969166 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941869-41-6](/img/structure/B2969166.png)
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O3 and its molecular weight is 417.554. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on thiazolidinone derivatives, including those similar in structure to the specified compound, has demonstrated potential antimicrobial activity against a variety of bacterial and fungal strains. Such compounds have been synthesized and evaluated for their effectiveness in combating organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans (Divyesh Patel, P. Kumari, & N. Patel, 2012).
Sensing and Detection
Compounds with structural similarities to N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been employed in the development of fluorescent probes for the detection of metal ions and amino acids. These sensors offer high selectivity and sensitivity, with applications ranging from environmental monitoring to biomedical diagnostics (Chaoxia Guo et al., 2014).
Pharmacological Properties
The pharmacological evaluation of structurally related compounds has revealed potential as arginine vasopressin (AVP) antagonists, impacting both V1A and V2 receptors. Such activities suggest implications for therapeutic applications in conditions where AVP modulation is beneficial, including cardiovascular and renal diseases (A. Matsuhisa et al., 1997).
Cancer Research
In the realm of cancer research, derivatives related to the specified compound have been synthesized for their potential as cyclooxygenase-2 inhibitors, indicating a role in cancer prevention and therapy. Structural analysis and bioassay studies contribute to understanding their mechanism of action and effectiveness (B. J. Al-Hourani et al., 2016).
properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O3/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h6-9,19-20H,4-5,10-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQFUMLQTVPIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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